molecular formula C12H14ClFN4 B8219679 4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride

4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B8219679
M. Wt: 268.72 g/mol
InChI Key: UDNXYGGXNWGDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinyl group, and a triazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Pyrrolidinyl Group: This can be done through a reductive amination reaction, where the pyrrolidinyl group is attached to the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
  • 4-(2-bromophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
  • 4-(2-methylphenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride

Uniqueness

4-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and stability. Additionally, the combination of the fluorophenyl group with the triazole and pyrrolidinyl groups provides a distinct structural framework that can lead to unique biological activities and applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-pyrrolidin-3-yl-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4.ClH/c13-10-3-1-2-4-11(10)17-8-15-16-12(17)9-5-6-14-7-9;/h1-4,8-9,14H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNXYGGXNWGDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NN=CN2C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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